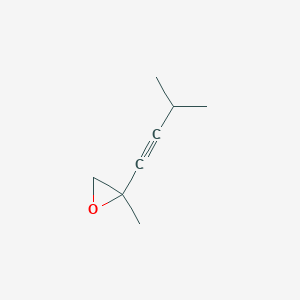
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is an organic compound with a unique structure that combines an oxirane ring with an alkynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane can be synthesized through the reaction of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
On an industrial scale, the compound is produced as a precursor to terpenes and terpenoids. The process involves the condensation of acetylene and acetone, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Functionalized alcohols and ethers.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane involves its reactivity with various molecular targets. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with different biomolecules and chemical species, leading to the formation of new products and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar reactivity and applications.
Trimethylsilylacetylene: Used similarly in organic synthesis as a protected acetylene equivalent.
Propargyl alcohol: Another alkynyl alcohol with comparable chemical properties.
Uniqueness
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is unique due to the presence of both an oxirane ring and an alkynyl group in its structure. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1602-05-7 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-methyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C8H12O/c1-7(2)4-5-8(3)6-9-8/h7H,6H2,1-3H3 |
Clave InChI |
VEDKMMUKQXMJEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
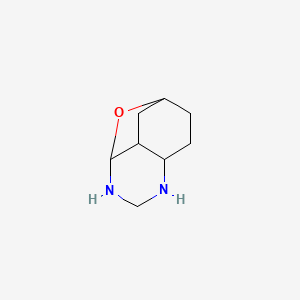
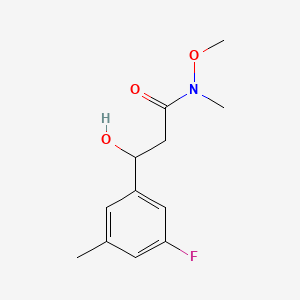
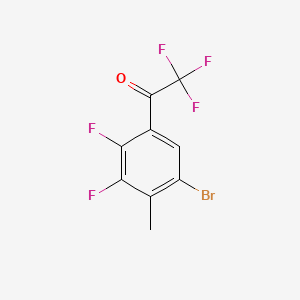
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)
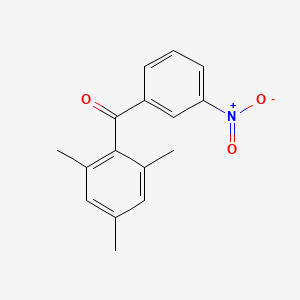
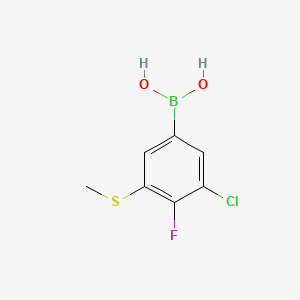
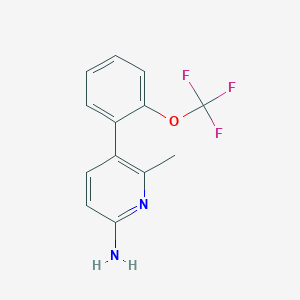
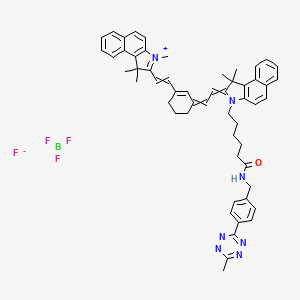
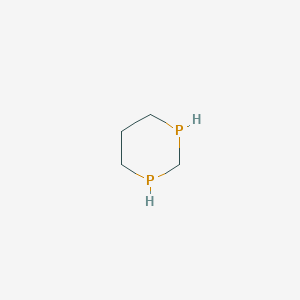
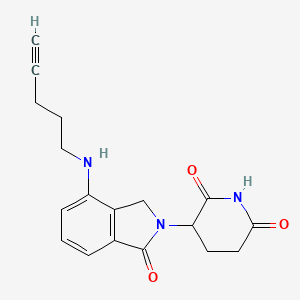
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

